molecular formula C18H12F3N5O4 B2697331 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one CAS No. 1396843-90-5

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2697331
CAS No.: 1396843-90-5
M. Wt: 419.32
InChI Key: AXMDMWYBNWVLQZ-UHFFFAOYSA-N
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Description

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H12F3N5O4 and its molecular weight is 419.32. The purity is usually 95%.
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Biological Activity

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.

Structure and Properties

The molecular structure of the compound includes two oxadiazole rings and a pyridinone moiety. The presence of trifluoromethoxy and methyl groups suggests enhanced lipophilicity and potential for interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been assessed for its ability to induce apoptosis in cancer cells. For instance, compounds similar to this structure have shown significant cytotoxic effects in various cancer cell lines through mechanisms involving DNA damage and cell cycle arrest.

Table 1: Summary of Anticancer Activity Findings

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-(3-methyl-1,2,4-oxadiazol-5-yl) derivativeHeLa (cervical cancer)10.14Apoptosis induction via DNA damage
Similar oxadiazole derivativesMCF7 (breast cancer)8.14Inhibition of cell proliferation
Similar oxadiazole derivativesA549 (lung cancer)10.48Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency against various cancer types .

The mechanisms by which oxadiazole derivatives exert their anticancer effects include:

  • Inhibition of Enzymatic Activity : Targeting enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Triggering apoptotic pathways that lead to programmed cell death in malignant cells.

Studies have demonstrated that modifications in the oxadiazole structure can significantly enhance these activities, particularly when electron-withdrawing groups are present .

Anti-Diabetic Potential

In addition to anticancer properties, some derivatives of oxadiazoles have shown promise in anti-diabetic applications. Research involving genetically modified models has indicated that certain compounds can effectively lower glucose levels, suggesting potential for diabetes management .

Table 2: Summary of Anti-Diabetic Activity Findings

CompoundModel UsedEffect on Glucose Levels
Oxadiazole derivativeDrosophila melanogasterSignificant reduction
Other derivativesSTZ-induced diabetic ratsModerate reduction

Case Studies

Several case studies have been conducted on related compounds within the same chemical family. For example:

  • Case Study on Trifluoromethoxy Substituted Oxadiazoles : This study found that compounds with trifluoromethoxy groups exhibited enhanced anticancer activity compared to their non-substituted counterparts.
  • In Vivo Studies : Animal models treated with these compounds showed improved metabolic profiles and reduced tumor sizes compared to control groups.

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O4/c1-10-22-17(30-24-10)12-4-7-15(27)26(8-12)9-14-23-16(25-29-14)11-2-5-13(6-3-11)28-18(19,20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMDMWYBNWVLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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